Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate

Monoazo dye Structural comparator Molecular weight

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate (CAS 94236-85-8, EC 304-082-1, molecular formula C₁₈H₁₅N₆NaO₅S, MW 450.40 g/mol) is a synthetic monoazo dye belonging to the sulfonated azo colorant class, characterized by a 2,4-diaminophenylazo chromophore linked via a para-anilino (-NH-) bridging group to a 5-nitrobenzenesulfonate moiety. Unlike nitroaniline-type direct hair dyes (e.g., HC Blue No.

Molecular Formula C18H15N6NaO5S
Molecular Weight 450.4 g/mol
CAS No. 94236-85-8
Cat. No. B12672943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate
CAS94236-85-8
Molecular FormulaC18H15N6NaO5S
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)N)N.[Na+]
InChIInChI=1S/C18H16N6O5S.Na/c19-11-1-7-16(15(20)9-11)23-22-13-4-2-12(3-5-13)21-17-8-6-14(24(25)26)10-18(17)30(27,28)29;/h1-10,21H,19-20H2,(H,27,28,29);/q;+1/p-1
InChIKeyDXNMFOPLDOLPJP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate (CAS 94236-85-8): Structural Identity and Class Positioning for Procurement Decisions


Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate (CAS 94236-85-8, EC 304-082-1, molecular formula C₁₈H₁₅N₆NaO₅S, MW 450.40 g/mol) is a synthetic monoazo dye belonging to the sulfonated azo colorant class, characterized by a 2,4-diaminophenylazo chromophore linked via a para-anilino (-NH-) bridging group to a 5-nitrobenzenesulfonate moiety . Unlike nitroaniline-type direct hair dyes (e.g., HC Blue No. 2) that rely on a non-azo, nitrophenylenediamine chromophore, this compound features an extended azo-conjugated system combined with both a nitro electron-withdrawing substituent and a sulfonate solubilizing group [1]. The compound is supplied as a solid, and its sulfonate group confers water solubility characteristic of acid and direct dye classes . Computed molecular descriptors include a topological polar surface area (TPSA) of 200 Ų, 3 hydrogen bond donors, 10 hydrogen bond acceptors, 4 rotatable bonds, and up to 21 possible tautomeric states, indicating significant conformational flexibility and hydrogen-bonding capacity distinct from simpler monoazo analogs [2].

Why In-Class Substitution of Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate Risks Performance Deviation


The sulfonated monoazo dye class spans a broad chemical space, yet small structural variations—presence or absence of the anilino bridge, nitro substitution position, number of sulfonate groups, and chromophore extension—produce large differences in color shade, substantivity to keratin or cellulose, wash fastness, and solubility [1]. The target compound’s unique combination of a 2,4-diaminophenylazo chromophore, a secondary amine anilino bridge, and a single sulfonate group with an ortho-nitro substituent on the benzenesulfonate ring distinguishes it from simpler monosulfonated azo dyes (e.g., Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate, CAS 10190-66-6) that lack the anilino spacer and nitro group, and from larger disazo or disulfonated analogs (e.g., CAS 84521-99-3) that exhibit different molecular weight, charge density, and dye-fiber interaction profiles . Generic substitution without confirming identical CAS registry number, sulfonate stoichiometry, and chromophoric substitution pattern risks altered tinctorial strength, hue shift, differential fading behavior, and compatibility deviations in formulated products [2].

Quantitative Differentiation Evidence for Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate Against Structural Analogs


Structural Complexity and Molecular Size Differentiation vs. Simplest Monoazo Congener (CAS 10190-66-6)

The target compound possesses a molecular weight of 450.40 g/mol and a topological polar surface area (TPSA) of 200 Ų, representing a substantial increase over the simplest structurally related monoazo analog Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate (CAS 10190-66-6, MW 314.29 g/mol, TPSA not reported but structurally lower due to absence of the anilino bridge and nitro group) [1]. The target compound incorporates 3 hydrogen bond donors, 10 hydrogen bond acceptors, and 4 rotatable bonds versus the analog which contains fewer H-bond donors/acceptors (estimated 2 donors, 6 acceptors) and only 2 rotatable bonds based on structural comparison [1]. These molecular descriptors imply substantive differences in dye-fiber hydrogen bonding, aqueous solubility behavior, and diffusion kinetics into keratin substrates.

Monoazo dye Structural comparator Molecular weight Hydrogen bonding Topological polar surface area

Chromophore Class Differentiation: Azo vs. Nitroaniline Direct Dye Mechanism (HC Blue No. 2 Comparison)

The target compound belongs to the azo dye class (-N=N- chromophore), fundamentally distinct from nitroaniline-type direct hair dyes such as HC Blue No. 2 (CAS 33229-34-4, C₁₂H₁₉N₃O₅, MW 285.30 g/mol), which derives its color from a nitroaniline push-pull system without an azo bond [1][2]. Azo chromophores and nitroaniline chromophores are well-established to exhibit divergent photofading mechanisms: azo dyes typically undergo photoreduction or photooxidation of the -N=N- bond, while nitroaniline dyes fade primarily through nitro-group photoreduction and subsequent cyclization [3]. The target compound additionally contains a sulfonate group (absent in HC Blue No. 2, which relies on hydroxyethyl substituents for water solubility), imparting ionic character that influences both solubility pH-dependence and ionic interactions with cationic conditioning agents in hair dye formulations [1][2].

Chromophore class Azo dye Nitroaniline dye Hair dye mechanism Light fastness

Differentiation from Disazo Disulfonated Analog (CAS 84521-99-3): Charge Density and Molecular Weight

Compared to the disazo disulfonated analog Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate (CAS 84521-99-3, MW 672.56 g/mol, C₂₄H₁₈N₈Na₂O₉S₂), the target compound (monosulfonated, monoazo, MW 450.40) possesses half the sulfonate content (one vs. two -SO₃⁻ groups) and a 33% lower molecular weight . In direct dyeing of cellulosic fibers, disulfonated disazo dyes generally exhibit higher water solubility but lower exhaustion rates at low salt concentrations due to stronger electrostatic repulsion with negatively charged fiber surfaces; monosulfonated monoazo dyes typically achieve higher exhaustion at lower dye bath concentrations and with less added electrolyte [1]. For keratin fiber dyeing, the lower charge density and smaller molecular size of the target compound predict faster diffusion into the hair cortex versus the larger, more highly charged disazo analog.

Disazo dye Disulfonate Charge density Substantivity Exhaustion

Unique Anilino Bridge Structural Feature: Conformational and Hydrogen-Bonding Differentiation

A distinguishing structural feature of the target compound is the para-anilino (-NH-) bridge connecting the azo-bearing phenyl ring to the nitrobenzenesulfonate ring. This secondary amine functions as an additional hydrogen bond donor (contributing to the total of 3 HBD) and increases conformational flexibility (4 rotatable bonds) compared to direct biphenyl-linked or single-ring azo analogs [1]. Computed data indicate 21 possible tautomeric states, a consequence of the multiple amino and imino groups in the molecule, which is substantially higher than simpler azo dyes and may contribute to broadened pH-dependent color behavior [1]. Among closely related compounds in the CAS registry cluster, the specific combination of the 2,4-diaminophenylazo donor, anilino bridge, and 5-nitro-2-sulfonate acceptor appears in only a small number of registered structures, suggesting limited direct structural redundancy [2].

Anilino bridge Secondary amine Conformational flexibility Tautomerism Hydrogen bonding

Optimal Application Scenarios for Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate Based on Differentiated Properties


Semi-Permanent Hair Dye Formulations Requiring Anionic Azo Chromophore Compatibility with Cationic Conditioners

In semi-permanent (direct) hair coloring products, the target compound’s sulfonate group provides anionic character that enables ionic complexation with cationic conditioning polymers (e.g., polyquaternium salts), potentially enhancing color retention and conditioning synergy compared to nonionic nitroaniline dyes such as HC Blue No. 2, which lack the sulfonate moiety and interact only through weaker van der Waals and hydrogen bonding [1][2]. The azo chromophore, combined with the electron-withdrawing nitro substituent, produces a bathochromic shift relative to non-nitrated analogs, contributing to distinct blue-to-violet shade space that complements the yellow-to-red range of common nitro dyes [2].

Textile Dyeing of Cellulosic Fibers Where Moderate Substantivity and Controllable Exhaustion Are Prioritized over Maximum Color Yield

As a monosulfonated monoazo direct dye, the target compound is expected to exhibit intermediate substantivity for cellulosic fibers—higher than nonionic disperse dyes but lower than disulfonated or polysulfonated direct dyes (e.g., CAS 84521-99-3) [3]. This property profile makes it suitable for applications requiring moderate dye bath exhaustion without excessive salt addition, such as in tissue paper dyeing where high bleed resistance upon contact with aqueous household solutions is required [3]. The single sulfonate group provides sufficient water solubility for aqueous dyeing processes while maintaining a degree of wash fastness intermediate between nonionic and highly sulfonated dyes.

Research Use as a Structurally Defined Monoazo Standard for Analytical Method Development

With a well-defined molecular formula (C₁₈H₁₅N₆NaO₅S), a single azo chromophore, and predictable computed properties (TPSA 200 Ų, 10 HBA, 3 HBD, complexity 702), this compound serves as a useful monoazo reference standard for HPLC method development, mass spectrometry optimization, and UV-Vis calibration in dye analysis [4]. Its distinct retention behavior on reversed-phase columns (governed by the balance of sulfonate polarity and azo/nitro hydrophobicity) enables its use as a system suitability marker in chromatographic separation of sulfonated azo dye mixtures [4].

Specialty Applications Requiring a Single-Sulfonate Monoazo Dye with Nitro Group for Color Tuning

The presence of the nitro group at the 5-position of the benzenesulfonate ring provides an electron-withdrawing substituent that modulates the azo chromophore’s absorption maximum through ground-state electronic effects [2]. This feature, combined with the electron-donating 2,4-diamino substitution on the azo-coupled phenyl ring, creates a donor-acceptor azo system with a predictable and tunable λmax based on Woodward-Fieser-type rules for substituted azo dyes [2]. Procurement of this specific nitro-substituted monoazo compound is warranted when the target shade requires the precise electronic contribution of both the nitro and diamino substituents, which cannot be replicated by non-nitrated or differently substituted analogs.

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